N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide is a complex organic compound featuring a quinoxaline core, a benzoimidazole moiety, and a cyclohexyl group
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been associated with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The interaction with these targets can lead to changes in cellular processes, which can result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the quinoxaline moiety through a series of reactions involving diazotization and coupling reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinoxaline-2-carboxylic acid derivatives.
Reduction: Production of reduced benzoimidazole derivatives.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in cross-coupling reactions and as a building block in the construction of larger molecular frameworks.
Biology: The biological activity of this compound has been explored in various studies, with potential applications in drug discovery and development. Its interaction with biological targets, such as enzymes and receptors, makes it a candidate for therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. These properties make it a valuable compound in the development of new drugs.
Industry: In material science, this compound can be used in the design of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. Its incorporation into polymers and coatings can improve their performance in various industrial applications.
Comparison with Similar Compounds
Quinoxaline derivatives: These compounds share the quinoxaline core but may differ in their substituents and functional groups.
Benzimidazole derivatives: These compounds contain the benzoimidazole moiety and are used in various pharmaceutical applications.
Cyclohexyl-containing compounds: These compounds feature a cyclohexyl group and are used in material science and organic synthesis.
Uniqueness: N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide stands out due to its unique combination of structural elements, which contribute to its diverse applications and biological activity. Its ability to interact with multiple targets and pathways makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-23(21-14-24-17-5-1-2-6-18(17)26-21)25-13-15-9-11-16(12-10-15)22-27-19-7-3-4-8-20(19)28-22/h1-8,14-16H,9-13H2,(H,25,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQQKRZFWJYKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=NC3=CC=CC=C3N=C2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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